molecular formula C17H16F2N4O2 B2662890 2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpyridin-2-yl)acetamide CAS No. 1286724-86-4

2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpyridin-2-yl)acetamide

Cat. No.: B2662890
CAS No.: 1286724-86-4
M. Wt: 346.338
InChI Key: REOGFUWRDFDARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a difluorophenyl group, an oxoimidazolidinone ring, and a methylpyridinylacetamide moiety

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a component in chemical processes.

Preparation Methods

The synthesis of 2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpyridin-2-yl)acetamide typically involves multiple steps, including the formation of the imidazolidinone ring and the introduction of the difluorophenyl and methylpyridinylacetamide groups. One common synthetic route involves the following steps:

    Formation of the Imidazolidinone Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the imidazolidinone ring.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic substitution reaction using a difluorobenzene derivative.

    Attachment of the Methylpyridinylacetamide Moiety: This step involves the reaction of the intermediate compound with a methylpyridinylacetamide derivative under appropriate conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application.

Comparison with Similar Compounds

2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpyridin-2-yl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O2/c1-11-4-5-20-15(8-11)21-16(24)10-22-6-7-23(17(22)25)12-2-3-13(18)14(19)9-12/h2-5,8-9H,6-7,10H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOGFUWRDFDARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CN2CCN(C2=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.